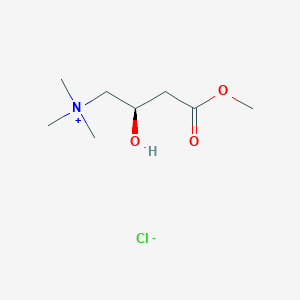
Carnitine methyl ester chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carnitine methyl ester chloride is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for energy production
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carnitine methyl ester chloride can be synthesized through the esterification of carnitine with methanol in the presence of hydrochloric acid. The reaction typically involves heating carnitine with methanol and hydrochloric acid under reflux conditions to produce the methyl ester chloride derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Carnitine methyl ester chloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carnitine and methanol.
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Carnitine and methanol.
Oxidation: Various oxidized carnitine derivatives.
Substitution: Substituted carnitine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carnitine methyl ester chloride has a wide range of applications in scientific research:
Mécanisme D'action
Carnitine methyl ester chloride functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane, enabling the transfer of fatty acids into the mitochondrial matrix . This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as skeletal and cardiac muscle .
Comparaison Avec Des Composés Similaires
L-Carnitine: The parent compound, essential for fatty acid transport and energy production.
Acetylcarnitine: An acetylated form of carnitine, involved in acetyl group transport and energy metabolism.
Propionylcarnitine: A derivative involved in the metabolism of odd-chain fatty acids and amino acids.
Uniqueness: Carnitine methyl ester chloride is unique due to its esterified form, which may enhance its bioavailability and stability compared to other carnitine derivatives. This makes it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
61809-71-0 |
|---|---|
Formule moléculaire |
C8H18ClNO3 |
Poids moléculaire |
211.68 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c1-9(2,3)6-7(10)5-8(11)12-4;/h7,10H,5-6H2,1-4H3;1H/q+1;/p-1/t7-;/m1./s1 |
Clé InChI |
YJVCQYNMHROJMW-OGFXRTJISA-M |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)OC)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


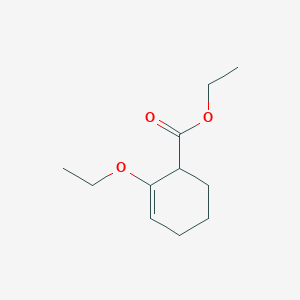
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
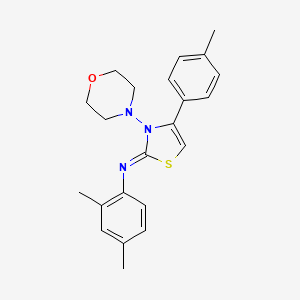
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)



![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
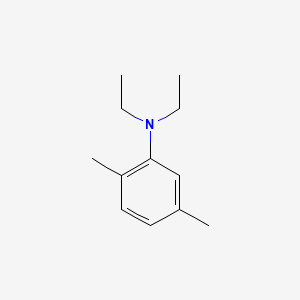
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
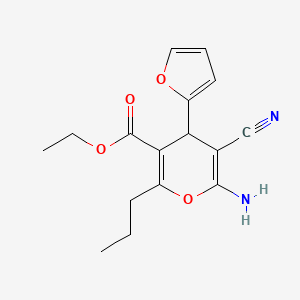
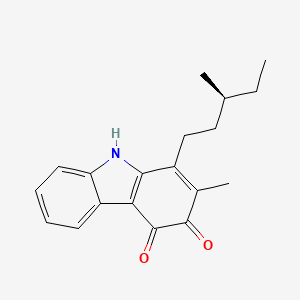
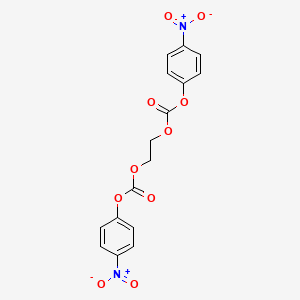
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
